Piperazin-2-one-d6

Description

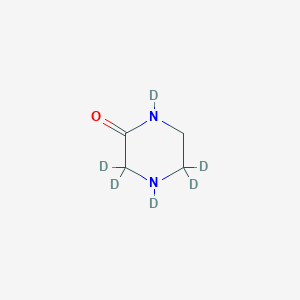

Structure

3D Structure

Properties

IUPAC Name |

3,3,5,5,6,6-hexadeuteriopiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWELDVXSEVIIGI-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C(N1)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Piperazin-2-one-d6 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-one-d6 is the deuterated analog of piperazin-2-one, a heterocyclic organic compound. Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. In this compound, the six hydrogen atoms on the carbon atoms at positions 3, 5, and 6 have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in analytical chemistry and drug development, where it serves as an excellent internal standard for mass spectrometry-based quantitative analysis.

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. Consequently, the ability to accurately quantify compounds containing this moiety in complex biological matrices is of paramount importance in pharmacokinetic, pharmacodynamic, and metabolism studies. The use of a deuterated internal standard like this compound is the gold standard for such analyses, as its physicochemical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency, chromatographic retention, and ionization response, thereby minimizing analytical variability and improving the accuracy and precision of the results.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its application as an internal standard in a validated bioanalytical method.

Chemical and Physical Properties

This compound, also known by its systematic name 2-Oxopiperazine-3,3,5,5,6,6-d6, is a white powder.[1] The incorporation of six deuterium atoms significantly increases its molecular weight compared to the non-labeled counterpart, which is the basis for its utility in mass spectrometry.

Table 1: Chemical and Physical Properties of this compound and Piperazin-2-one

| Property | This compound | Piperazin-2-one |

| Synonyms | 2-Oxopiperazine-3,3,5,5,6,6-d6 | 2-Ketopiperazine, Piperazinone |

| CAS Number | 1219803-71-0[1] | 5625-67-2[2][3] |

| Chemical Formula | C₄H₂D₆N₂O[1] | C₄H₈N₂O[2][3] |

| Molecular Weight | 106.16 g/mol [1] | 100.12 g/mol [2][3] |

| Appearance | White Powder[1] | White crystalline powder |

| Melting Point | Not available | 136-140 °C[2][3] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Synthesis of Piperazin-2-one and its Derivatives

The synthesis of the piperazin-2-one core is a well-established process in organic chemistry, with several synthetic routes available. These methods often involve the cyclization of appropriate acyclic precursors. While a specific protocol for the synthesis of 2-Oxopiperazine-3,3,5,5,6,6-d6 was not found in the searched literature, a general understanding of the synthesis of the non-deuterated analog provides a basis for its potential synthesis.

One common approach involves the reaction of ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization. The introduction of deuterium atoms can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions under appropriate conditions.

A generalized synthetic pathway is illustrated below. The synthesis of the deuterated analog would likely involve the use of deuterated reagents or solvents at specific steps to achieve the desired isotopic labeling.

Figure 1: General synthetic scheme for Piperazin-2-one.

Application as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nearly identical chemical behavior to the unlabeled analyte allows it to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly accurate and precise quantification.[4][5]

Experimental Protocol: Quantification of a Piperazin-2-one Containing Drug in Human Plasma

The following is a detailed, generalized protocol for the quantification of a hypothetical drug containing the piperazin-2-one moiety in human plasma using this compound as an internal standard. This protocol is based on common practices in bioanalytical method development and validation.[6][7][8]

1. Materials and Reagents

-

Analyte (Drug containing piperazin-2-one moiety) reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, e.g., Milli-Q)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Figure 2: Workflow for sample preparation.

4. LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte and internal standard from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and this compound would need to be optimized.

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[6][7]

-

Selectivity and Specificity

-

Linearity (Calibration Curve)

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term, and post-preparative)

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Oxopiperazine 97 5625-67-2 [sigmaaldrich.com]

- 3. 2-Oxopiperazine 97 5625-67-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. jchps.com [jchps.com]

- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperazin-2-one-d6, a deuterated isotopologue of Piperazin-2-one. This compound serves as a valuable tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic assessments, and as an internal standard for mass spectrometry-based bioanalysis. The introduction of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise quantification and metabolic tracking.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the deuteration of a suitable precursor. A plausible and efficient synthetic route is outlined below, based on established methods for the introduction of deuterium into heterocyclic systems.[1][2]

Synthetic Scheme

A proposed synthetic pathway for this compound involves the reduction of a protected piperazine-2,6-dione precursor using a deuterium source, followed by selective deprotection and cyclization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N-benzyl-piperazin-2-one-d4

-

To a stirred solution of N-benzyl-piperazine-2,6-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), carefully add lithium aluminum deuteride (LiAlD4) (1.5 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlD4 by the sequential addition of D2O.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-piperazin-2-one-d4.

Step 2: Debenzylation to yield this compound

-

Dissolve the crude N-benzyl-piperazin-2-one-d4 in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on charcoal (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

-

Monitor the debenzylation by TLC.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization to afford the final product.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected and observed characterization data for this compound.

| Analysis | Technique | Expected Results |

| Purity | High-Performance Liquid Chromatography (HPLC) | >98% |

| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C4H2D6N2O [M+H]+: 107.1008. Found: Consistent with calculated value. |

| Structure | ¹H NMR (400 MHz, DMSO-d6) | Absence of signals corresponding to the protons at C3, C5, and C6 positions. A broad singlet for the two N-H protons. |

| ¹³C NMR (100 MHz, DMSO-d6) | Signals corresponding to the carbonyl carbon (C2) and the deuterated methylene carbons (C3, C5, C6). | |

| ²H NMR (61.4 MHz, DMSO) | Signals confirming the presence and location of deuterium atoms. |

2.2.1. Mass Spectrometry

High-resolution mass spectrometry is a critical tool for confirming the isotopic enrichment of the synthesized compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Piperazin-2-one with six deuterium atoms.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to the unlabeled analogue. The signals for the methylene protons at positions 3, 5, and 6 should be absent or significantly reduced to baseline noise, confirming successful deuteration at these positions. The only prominent signals would be from the two amine protons (N-H), which would likely appear as a broad singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will show the expected signals for the four carbon atoms in the ring. The signals for the deuterated carbons (C3, C5, and C6) may appear as multiplets due to coupling with deuterium and will have a characteristic upfield shift compared to the non-deuterated compound.

-

²H NMR: Deuterium NMR spectroscopy provides direct evidence of the incorporation of deuterium into the molecule. The spectrum should display signals corresponding to the deuterium atoms at the C3, C5, and C6 positions, confirming the location of the isotopic labels.

Applications in Drug Development

This compound is a valuable tool for various applications in the field of drug development:

-

Metabolic Studies: It can be used to trace the metabolic fate of drug candidates containing the piperazin-2-one moiety. The deuterium label allows for the easy identification of metabolites by mass spectrometry.

-

Pharmacokinetic (PK) Studies: The deuterated compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify the concentration of the unlabeled drug in biological matrices.

-

Bioanalytical Assays: Its use as an internal standard improves the accuracy, precision, and robustness of bioanalytical methods.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This in-depth guide provides the essential information for the synthesis and characterization of this compound, empowering researchers and scientists to utilize this important tool in their drug discovery and development endeavors.

References

Physical and chemical properties of deuterated piperazin-2-one

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated piperazin-2-one, a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of deuterium in place of hydrogen can modulate the metabolic fate and pharmacokinetic profile of drug candidates, making deuterated analogues valuable tools in research. This document details the properties of both deuterated and non-deuterated piperazin-2-one, offering a comparative analysis. It also includes detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The introduction of deuterium atoms into the piperazin-2-one scaffold results in a predictable increase in its molecular weight. Other physical properties, such as melting and boiling points, are not expected to change significantly. The chemical properties are largely retained, though the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of this bond.

Table 1: Comparison of Physical and Chemical Properties

| Property | Piperazin-2-one | Deuterated Piperazin-2-one (d6) |

| Molecular Formula | C₄H₈N₂O | C₄D₆H₂N₂O |

| Molecular Weight | 100.12 g/mol [1] | Approx. 106.16 g/mol |

| Appearance | White to light yellow crystalline powder[2] | White to off-white solid |

| Melting Point | 131-140 °C | Not experimentally determined, but expected to be similar to the non-deuterated form. |

| Boiling Point | 164 °C at 5 mmHg | Not experimentally determined, but expected to be similar to the non-deuterated form. |

| Solubility | Soluble in polar solvents and chloroform.[3][4] | Expected to have similar solubility to the non-deuterated form. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų[1] | 41.1 Ų |

| LogP | -1.1[1] | Predicted to be similar to the non-deuterated form. |

Synthesis of Deuterated Piperazin-2-one

The synthesis of deuterated piperazin-2-one can be achieved through several routes. One common approach involves the use of deuterated starting materials or reagents. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Piperazin-2-one-d6

This protocol is adapted from general methods for the synthesis of piperazinones and the deuteration of lactams.[5]

Materials:

-

Ethyl bromoacetate

-

Ethylenediamine-d4

-

Triethylamine

-

Anhydrous toluene

-

Sodium metal

-

Absolute ethanol

Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve ethylenediamine-d4 in anhydrous toluene. Add triethylamine to the solution. Slowly add ethyl bromoacetate dropwise at room temperature with stirring.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield pure this compound.

Analytical Characterization

The structure and purity of deuterated piperazin-2-one are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions will be absent. The remaining proton signals will appear, but their splitting patterns may be simplified due to the absence of adjacent protons.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for deuterated carbons will appear as triplets due to coupling with deuterium (spin I=1), and they will be shifted slightly upfield compared to their non-deuterated counterparts.

-

²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterated positions, confirming the success of the labeling.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be shifted to a higher m/z value corresponding to the mass of the deuterated compound (approximately 106.16 amu). The fragmentation pattern can also provide information about the location of the deuterium atoms within the molecule.

Experimental Protocol: Analytical Characterization

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer (e.g., ESI-MS)

Procedure:

-

Sample Preparation: Prepare a solution of the synthesized deuterated piperazin-2-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., methanol) for MS analysis.

-

NMR Analysis: Acquire ¹H, ¹³C, and ²H NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and isotopic purity.

-

MS Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Stability and Reactivity

Deuterated piperazin-2-one is expected to be a stable compound under standard storage conditions, similar to its non-deuterated analogue.[3] It may be sensitive to light and moisture.[3] The primary difference in reactivity arises from the kinetic isotope effect (KIE), where the C-D bond is cleaved more slowly than a C-H bond. This can lead to a reduced rate of metabolism if the deuterated position is a site of enzymatic oxidation, which is a key rationale for the use of deuterated compounds in drug development.

Biological Activity and Applications

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anthelmintic properties.[6][7][8] Piperazin-2-one itself serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients.[9] Some derivatives have shown anti-adenoviral activity.[9]

The deuteration of piperazin-2-one can be a valuable strategy in drug discovery and development for several reasons:

-

Metabolic Stability: By replacing hydrogens at metabolically labile positions with deuterium, the rate of metabolic degradation can be slowed, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure.

-

Reduced Metabolite-related Toxicity: Deuteration can alter the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites.

-

Tracer Studies: Deuterated compounds are used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolism studies.

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by deuterated piperazin-2-one. Its biological effects would be investigated in the context of the specific drug candidate into which this deuterated scaffold is incorporated.

References

- 1. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Piperazinone | 5625-67-2 [chemicalbook.com]

- 4. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to Piperazin-2-one-d6: Structure, Isotopic Labeling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Piperazin-2-one-d6, a deuterated isotopologue of Piperazin-2-one. It details the molecular structure, specific isotopic labeling, and physicochemical properties of the compound. This document includes proposed experimental protocols for its synthesis and analytical characterization, alongside a discussion of its critical role as an internal standard in quantitative bioanalysis. The guide is intended to serve as a key resource for professionals in drug discovery and development who utilize stable isotope-labeled compounds for pharmacokinetic and metabolic studies.

Molecular Structure and Isotopic Labeling

Piperazin-2-one is a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at the 2-position.[1] It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs due to its favorable physicochemical and pharmacokinetic properties.[4][5]

This compound is the stable isotope-labeled (SIL) analogue of Piperazin-2-one, where six hydrogen atoms have been replaced by deuterium.[2] Based on its chemical nomenclature, specifically the synonym 2-Oxopiperazine-3,3,5,5,6,6-d6, the deuterium atoms are located on the carbon atoms of the piperazine ring, specifically at positions 3, 5, and 6.[1] This specific labeling pattern confers a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure:

-

Unlabeled: Piperazin-2-one

-

Deuterated: Piperazin-2-one-3,3,5,5,6,6-d6

-

IUPAC Name: piperazin-2-one

-

SMILES: C1CNC(=O)CN1[1]

Physicochemical and Spectroscopic Data

The incorporation of six deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its unlabeled counterpart. This mass difference is fundamental to its application in quantitative analysis.

Table 1: Physicochemical Properties of Piperazin-2-one and this compound

| Property | Piperazin-2-one | This compound | Data Source(s) |

| Molecular Formula | C₄H₈N₂O | C₄H₂D₆N₂O | [1] |

| Molar Mass | 100.12 g/mol | Approx. 106.16 g/mol | [1] |

| Exact Mass | 100.0637 Da | Approx. 106.1014 Da | [1] |

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak ([M+H]⁺) that is 6 Daltons higher than that of the unlabeled compound. This clear mass shift allows for the simultaneous detection and differentiation of the analyte and the internal standard. Fragmentation patterns in MS/MS analysis are expected to be similar to the unlabeled compound, but fragments containing deuterated positions will also show a corresponding mass shift.[6][7] This characteristic is crucial for developing highly selective and robust LC-MS/MS methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position and extent of isotopic labeling.

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at the C3, C5, and C6 positions will be absent or significantly reduced to trace peaks, confirming successful deuteration at these sites.

-

¹³C NMR: The carbon signals for C3, C5, and C6 will still be present but may show a characteristic triplet splitting pattern due to coupling with deuterium (a spin-1 nucleus). A slight upfield shift in the resonance of these carbons might also be observed.

Experimental Protocols

While specific synthetic routes for commercial this compound are proprietary, a plausible synthesis can be designed based on established methods for creating piperazin-2-one derivatives.[8][9]

Proposed Synthesis of this compound

A common strategy involves the cyclization of an appropriately deuterated open-chain precursor. One potential pathway starts with the reductive amination of a deuterated amino acid ester.

Methodology:

-

Preparation of Deuterated Precursor: Ethyl glycinate is reacted with a deuterated source of ethylene oxide (e.g., ethylene-d4 oxide) or a similar deuterated two-carbon unit under basic conditions to form the N-(2-hydroxyethyl-d4)glycinate intermediate.

-

Activation and Cyclization: The hydroxyl group of the intermediate is activated (e.g., by converting it to a tosylate or mesylate). Subsequent treatment with a non-nucleophilic base promotes intramolecular cyclization via nucleophilic attack by the nitrogen atom, displacing the leaving group to form the piperazin-2-one-d4 ring.

-

Further Deuteration (if required): If the desired labeling pattern (d6) is not fully achieved, further H-D exchange reactions can be performed under basic conditions using D₂O at the alpha-carbons to the carbonyl and the second nitrogen, though this can be less specific. A more controlled synthesis would build the d6-precursor directly.

-

Purification: The final product is purified using standard techniques such as flash chromatography on silica gel or recrystallization to yield pure this compound.

Caption: A proposed workflow for the chemical synthesis of this compound.

Analytical Characterization Protocol

Objective: To confirm the identity, purity, and isotopic enrichment of synthesized this compound.

-

Mass Spectrometry:

-

Dissolve a small sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in positive ion mode and determine the exact mass of the [M+H]⁺ ion.

-

Compare the measured mass to the theoretical exact mass of C₄H₂D₆N₂O to confirm identity.

-

Assess isotopic purity by examining the relative intensities of ions corresponding to d0 through d5 species.

-

-

NMR Spectroscopy:

-

Dissolve the sample in a suitable NMR solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

In the ¹H spectrum, verify the absence of signals for protons at C3, C5, and C6.

-

In the ¹³C spectrum, identify the signals for all four carbon atoms and analyze the multiplicity of the C3, C5, and C6 signals to confirm deuteration.

-

Applications in Research and Drug Development

The primary application of this compound is as an internal standard (IS) for the quantification of an unlabeled parent drug or metabolite containing the piperazin-2-one scaffold in biological matrices.[2] The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis using LC-MS/MS.

Key Advantages:

-

Minimizes Variability: Co-eluting chromatographically with the analyte, it compensates for variations in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression/enhancement), and instrument response.

-

Improves Accuracy and Precision: Leads to highly accurate and precise quantification of the analyte in complex samples like plasma, urine, or tissue homogenates.

This makes it an invaluable tool in:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.

-

Therapeutic Drug Monitoring (TDM): Measuring the concentration of a drug in a patient's bloodstream to ensure it is within the therapeutic range.

-

Metabolite Identification: Aiding in the identification and quantification of metabolites that retain the core piperazin-2-one structure.

Caption: Use of this compound in a typical bioanalytical LC-MS/MS workflow.

Conclusion

This compound is a specialized chemical tool essential for modern drug development and clinical research. Its well-defined isotopic labeling provides the basis for its use as a high-quality internal standard, enabling robust and reliable quantification of piperazin-2-one-containing pharmaceuticals and their metabolites. This guide provides the foundational technical information required for researchers to effectively synthesize, characterize, and apply this important compound in their studies.

References

- 1. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 9. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Application of Piperazin-2-one-d6 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Piperazin-2-one-d6, a deuterated stable isotope-labeled compound, for research purposes. It includes a summary of supplier information, a detailed experimental protocol for its application as an internal standard in bioanalytical methods, and a visual representation of the experimental workflow. This guide is intended to assist researchers in sourcing this compound and effectively incorporating it into their analytical methodologies.

Commercial Availability

This compound is available as a research chemical from specialized suppliers of stable isotope-labeled compounds. The primary application for this compound is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the accuracy and precision of the results.[1][2]

Currently, MedChemExpress (MCE) has been identified as a commercial supplier for this compound. Below is a summary of the available product information. Researchers are advised to contact the supplier directly for the most current pricing, availability, and a lot-specific Certificate of Analysis.

| Supplier | Product Name | Catalog Number | Stated Use | Purity (Typical) | Isotopic Purity (Typical) |

| MedChemExpress | This compound | HY-20128S | Deuterium labeled Piperazin-2-one; Internal Standard | ≥98% (Chemical Purity) | ≥98 atom % D |

Note: Purity values are listed as typical for research-grade stable isotope-labeled internal standards. A lot-specific Certificate of Analysis should be obtained from the supplier for precise data.

Experimental Protocol: Quantification of Piperazin-2-one in Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of Piperazin-2-one in a biological matrix (e.g., human plasma) using an LC-MS/MS method. This protocol is adapted from established bioanalytical methods for small molecules with similar properties and employs this compound as an internal standard (IS) to correct for variability during sample processing and analysis.[3]

Materials and Reagents

-

Piperazin-2-one (Analyte)

-

This compound (Internal Standard, IS) - e.g., MCE, HY-20128S

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

LC-MS/MS grade Water

-

Ammonium Formate (or other suitable mobile phase modifier)

-

Control Human Plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Piperazin-2-one and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Piperazin-2-one by serial dilution of the primary stock solution with a 50:50 methanol/water mixture. These will be used to spike into the blank plasma to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL in methanol) to each tube.

-

Vortex mix each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Dilute the supernatant with 400 µL of LC-MS/MS grade water.

-

Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A standard UHPLC or HPLC system.

-

Column: A C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

-

Mobile Phase A: Water with 10 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Piperazin-2-one: m/z 101.1 → 56.1 (Quantifier), m/z 101.1 → 43.1 (Qualifier)

-

This compound: m/z 107.1 → 62.1 (Quantifier) (Note: These transitions are hypothetical and must be optimized experimentally by infusing the pure compounds into the mass spectrometer.)

-

Data Analysis

-

Integrate the peak areas for the analyte (Piperazin-2-one) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Piperazin-2-one in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow described in the experimental protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Piperazin-2-one-d6 in the Advancement of Deuterated Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium into pharmacologically active molecules has emerged as a significant advancement. This subtle isotopic substitution can profoundly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and extended therapeutic efficacy. Within this context, deuterated building blocks and stable isotope-labeled internal standards are indispensable tools. This technical guide focuses on the multifaceted role of Piperazin-2-one-d6, a deuterated analog of a common heterocyclic scaffold, in the development and bioanalysis of novel deuterated pharmaceuticals. While not a metabolite itself, this compound serves as a crucial component in the synthesis of deuterated drug candidates and as a vital tool for their precise quantification in biological matrices.

This guide will delve into the core principles of utilizing deuterated compounds in pharmaceutical research, with a specific emphasis on the practical applications of this compound. We will explore its role as a stable isotope-labeled internal standard (SIL-IS) in validated bioanalytical methods and its utility as a synthetic precursor for creating next-generation deuterated drugs. Through a detailed examination of experimental protocols, quantitative data, and logical workflows, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the importance of deuterated synthons like this compound.

The Foundation: Stable Isotope-Labeled Internal Standards in Bioanalysis

The accurate quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of a SIL-IS is paramount in LC-MS/MS-based bioanalysis to ensure the accuracy and precision of the results.

A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their stable heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). The ideal SIL-IS has the same physicochemical properties as the analyte, causing it to co-elute chromatographically and exhibit identical extraction recovery and ionization efficiency. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-analysis effectively normalizes for variability introduced during sample preparation and analysis, leading to highly reliable data.

The Role of this compound as an Internal Standard

For drugs that contain the piperazin-2-one moiety, this compound represents a readily accessible and effective internal standard. Its deuteration provides the necessary mass shift for distinct detection by MS, while its structural similarity to the core of the analyte ensures that it behaves similarly during the analytical process.

Table 1: Key Parameters for Bioanalytical Method Validation using a Stable Isotope-Labeled Internal Standard

| Validation Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) | Ensures the measured concentration is close to the true concentration. |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) | Demonstrates the reproducibility of the method. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Confirms that the method can differentiate the analyte and IS from endogenous components. |

| Matrix Effect | IS-normalized matrix factor should be consistent with a CV ≤ 15%. | Assesses the influence of matrix components on the ionization of the analyte and IS. |

| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |

| Stability | Analyte concentration within ±15% of the nominal concentration under various storage conditions. | Ensures the integrity of the analyte in the biological matrix during sample handling and storage. |

Experimental Workflow: Bioanalytical Method for a Piperazin-2-one Containing Drug

The following diagram illustrates a typical workflow for the quantitative analysis of a drug containing the piperazin-2-one moiety in a biological matrix, such as plasma, using this compound or a deuterated version of the parent drug as the internal standard.

In-vitro metabolic stability of Piperazin-2-one-d6

An In-Depth Technical Guide to the In-Vitro Metabolic Stability of Piperazin-2-one-d6

Introduction

This document provides a comprehensive technical overview of the methodologies and findings related to the in-vitro metabolic stability of this compound, a deuterated analog of piperazin-2-one. The inclusion of deuterium in place of hydrogen at specific positions can significantly alter the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect. This alteration can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and increased half-life. Understanding the in-vitro stability of this compound is a critical early step in the drug discovery and development process, providing essential data for predicting its in-vivo behavior.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of stability data, and visual representations of metabolic pathways and experimental workflows. The following sections detail the findings from key in-vitro assays, including liver microsomal and hepatocyte stability studies.

Experimental Protocols

Detailed methodologies for the primary in-vitro metabolic stability assays are provided below. These protocols represent standard industry practices for evaluating the intrinsic clearance of new chemical entities.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.

-

Materials:

-

This compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM), Male Sprague-Dawley Rat Liver Microsomes (RLM)

-

NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

-

Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction quenching

-

-

Procedure:

-

A master mix is prepared containing the liver microsomes (final concentration 0.5 mg/mL) and NADPH regeneration system in phosphate buffer.

-

The mix is pre-warmed to 37°C for 10 minutes.

-

The reaction is initiated by adding this compound to a final concentration of 1 µM.

-

Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is immediately quenched by adding ice-cold ACN containing an internal standard.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is collected for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.

-

Materials:

-

This compound (10 mM stock in DMSO)

-

Cryopreserved Human and Rat Hepatocytes

-

Hepatocyte Incubation Medium (e.g., Williams’ Medium E)

-

Control Compounds: 7-Hydroxycoumarin (Phase II substrate), Midazolam (Phase I substrate)

-

Acetonitrile (ACN) with internal standard

-

-

Procedure:

-

Hepatocytes are thawed and viability is assessed (typically >85% required).

-

Cells are suspended in incubation medium to a final density of 1 x 10^6 viable cells/mL.

-

The cell suspension is pre-warmed to 37°C in a shaking water bath under a carbogen (95% O2, 5% CO2) atmosphere.

-

The reaction is initiated by adding this compound to a final concentration of 1 µM.

-

Aliquots are collected at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reactions are quenched with ice-cold ACN containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

-

Data Presentation: Quantitative Stability Analysis

The metabolic stability of this compound was evaluated in human and rat liver microsomes and hepatocytes. The data, including the percentage of parent compound remaining, calculated half-life (t½), and intrinsic clearance (CLint), are summarized below.

Table 1: Liver Microsomal Stability of this compound

| Species | Time (min) | % Parent Remaining (Mean ± SD) | t½ (min) | CLint (µL/min/mg protein) |

| Human | 0 | 100 ± 0 | >60 | < 11.5 |

| 5 | 98.1 ± 2.3 | |||

| 15 | 95.5 ± 3.1 | |||

| 30 | 91.2 ± 4.0 | |||

| 45 | 87.9 ± 3.8 | |||

| 60 | 85.4 ± 4.2 | |||

| Rat | 0 | 100 ± 0 | 55.3 | 12.5 |

| 5 | 94.3 ± 2.8 | |||

| 15 | 83.1 ± 3.5 | |||

| 30 | 68.9 ± 4.1 | |||

| 45 | 57.0 ± 3.9 | |||

| 60 | 48.2 ± 4.5 |

Table 2: Hepatocyte Stability of this compound

| Species | Time (min) | % Parent Remaining (Mean ± SD) | t½ (min) | CLint (µL/min/10^6 cells) |

| Human | 0 | 100 ± 0 | >120 | < 5.8 |

| 15 | 97.2 ± 1.9 | |||

| 30 | 94.8 ± 2.5 | |||

| 60 | 90.1 ± 3.3 | |||

| 120 | 82.5 ± 3.9 | |||

| Rat | 0 | 100 ± 0 | 98.7 | 7.0 |

| 15 | 90.8 ± 2.2 | |||

| 30 | 82.1 ± 3.0 | |||

| 60 | 67.4 ± 3.6 | |||

| 120 | 45.1 ± 4.1 |

Visualizations: Workflows and Metabolic Pathways

Diagrams created using the DOT language provide clear visual representations of the experimental processes and potential metabolic transformations of the parent compound.

Caption: Workflow for the liver microsomal stability assay.

Caption: Potential metabolic pathways for Piperazin-2-one.

Conclusion

The in-vitro data indicates that this compound exhibits high metabolic stability in human liver microsomes and hepatocytes, with a half-life exceeding the duration of the assays. This suggests a low intrinsic clearance in humans. In contrast, the compound is moderately metabolized in rat-derived systems, showing a clear species difference. The enhanced stability, likely conferred by the deuterium substitution, supports the potential for an improved pharmacokinetic profile in humans compared to its non-deuterated counterpart. These findings are crucial for guiding further preclinical and clinical development, including dose selection and prediction of in-vivo human pharmacokinetics.

The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Anticancer, Antimicrobial, Neuroprotective, and Enzyme Inhibitory Activities

The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research into piperazin-2-one derivatives. It details their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas, with a focus on anticancer, antimicrobial, neuroprotective, and enzyme inhibitory properties. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Anticancer Activity of Piperazin-2-one Derivatives

Piperazin-2-one derivatives have shown significant promise as cytotoxic agents against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic effects of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives have been evaluated against human colon carcinoma (HT-29) and human lung carcinoma (A549) cell lines, with a human fetal lung fibroblast cell line (MRC-5) used as a control for normal cell toxicity. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.[1][2]

| Compound ID | Substituent Group | HT-29 IC₅₀ (µM)[2] | A549 IC₅₀ (µM)[2] | MRC-5 IC₅₀ (µM)[2] |

| 7g | Guanidine | < 2 | < 2 | > 500 |

| 7f | Thiourea | 20.1 ± 1.5 | 25.3 ± 2.1 | > 500 |

| 7c | Hydrazide | 35.6 ± 2.8 | 42.1 ± 3.3 | > 500 |

| 7e | Imidazole | 110.2 ± 9.7 | 125.4 ± 11.2 | > 500 |

| Doxorubicin | (Standard) | 4.5 ± 0.3 | 5.2 ± 0.4 | 8.1 ± 0.7 |

| L-778,123 | (Standard) | 105.3 ± 8.9 | 115.8 ± 10.1 | > 500 |

Signaling Pathway: Farnesyltransferase Inhibition and Apoptosis Induction

The anticancer activity of certain piperazin-2-one derivatives is linked to the inhibition of farnesyltransferase, which disrupts the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), a critical regulator of cell proliferation and survival.[3] Additionally, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, such as caspase-8, caspase-9, and the executioner caspases-3/7.

Experimental Protocol: Cell Viability (MTT) Assay

The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines.[2]

Materials:

-

Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Piperazin-2-one derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline (PBS))

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5x10³ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the piperazin-2-one derivatives. A control group with vehicle (DMSO) is also included.

-

Incubation: The plates are incubated for an additional 48 hours under the same conditions.[2]

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[2]

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.[2]

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity of Piperazine Derivatives

Derivatives of the broader piperazine class have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, with some derivatives targeting essential microbial enzymes.

Quantitative Antimicrobial Data

A series of piperazine derivatives bearing N,N'-bis(1,3,4-thiadiazole) moieties were screened for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for several bacterial and fungal strains.[4]

| Compound ID | S. aureus MIC (µg/mL)[4] | B. subtilis MIC (µg/mL)[4] | E. coli MIC (µg/mL)[4] | C. albicans MIC (µg/mL)[4] | A. flavus MIC (µg/mL)[4] |

| 4 | 16 | 32 | 32 | 128 | 128 |

| 6c | 16 | 64 | 8 | 256 | 256 |

| 6d | 16 | 16 | 16 | 128 | 128 |

| 7b | 32 | 16 | 32 | 256 | 256 |

| Gentamycin | 8 | 8 | 4 | - | - |

| Ketoconazole | - | - | - | 16 | 16 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[4]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Piperazine derivatives dissolved in DMSO

-

Standard antibiotic (e.g., Gentamycin) and antifungal (e.g., Ketoconazole) discs

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: The sterile agar medium is poured into Petri dishes and allowed to solidify. A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A fixed volume (e.g., 100 µL) of the piperazine derivative solution at a known concentration is added to each well. A well with DMSO serves as a negative control, and standard antibiotic/antifungal discs are placed on the agar as positive controls.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Neuroprotective and Enzyme Inhibitory Activities

Piperazine derivatives have also been investigated for their potential in treating neurodegenerative diseases and other conditions by targeting specific enzymes.

Neuroprotective Effects

Certain piperazine derivatives have shown neuroprotective effects in models of Alzheimer's disease by protecting against amyloid-beta (Aβ) induced toxicity. The proposed mechanism involves the activation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in neuronal calcium signaling and synaptic stability.[5][6][7]

Enzyme Inhibition

Some piperazine derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][8]

| Compound ID | MAO-A IC₅₀ (µM)[1] | MAO-B IC₅₀ (µM)[1] |

| 3e | 0.057 ± 0.002 | > 10 |

| 3d | 0.078 ± 0.003 | > 10 |

| 3c | 0.112 ± 0.005 | > 10 |

| Moclobemide | 6.061 ± 0.262 | - |

| Clorgiline | 0.062 ± 0.002 | - |

Derivatives of piperazine have also been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[9][10][11][12][13]

| Compound ID | AChE IC₅₀ (µM)[12] |

| 4a | 0.91 ± 0.045 |

| 4b | 5.5 ± 0.21 |

| 4c | 6.3 ± 0.29 |

| Donepezil | 0.14 ± 0.03 |

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of MAO enzymes by monitoring the production of a fluorescent product.[1]

Procedure:

-

A reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a suitable buffer, and the test compound (piperazine derivative) is prepared in a microplate.

-

The mixture is pre-incubated.

-

The reaction is initiated by adding a substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red), which reacts with the hydrogen peroxide produced during the enzymatic reaction to generate a fluorescent product.

-

The plate is incubated at 37°C, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths over time.

-

The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined.[1]

Ellman's method is a colorimetric assay used to measure AChE activity.[9][10][11][12][13]

Procedure:

-

The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), the test compound, and the AChE enzyme.

-

The mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[12]

-

The reaction is initiated by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

-

AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The change in absorbance is monitored spectrophotometrically at 412 nm.[9]

-

The rate of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC₅₀ value.

Conclusion

The piperazin-2-one core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide range of biological activities, including potent anticancer effects through the inhibition of key signaling pathways, broad-spectrum antimicrobial activity, and promising neuroprotective and enzyme-inhibitory properties. The provided quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows offer a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective medicines. Further exploration and optimization of piperazin-2-one derivatives are warranted to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. | Sigma-Aldrich [sigmaaldrich.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. brieflands.com [brieflands.com]

- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Piperazin-2-one-d6 in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates. Its deuterated analogue, Piperazin-2-one-d6, offers a strategic advantage in drug development, primarily serving as a high-fidelity internal standard for bioanalytical assays and as a specialized building block for creating next-generation deuterated pharmaceuticals. This guide provides a comprehensive overview of the applications, experimental methodologies, and technical considerations for utilizing this compound in a research and development setting.

Core Applications of this compound

The strategic incorporation of deuterium into the piperazin-2-one scaffold provides two primary avenues of application in medicinal chemistry: as a stable isotope-labeled internal standard (SIL-IS) and as a synthetic building block for deuterated drug candidates.

High-Precision Bioanalysis: this compound as an Internal Standard

In pharmacokinetic (PK) and drug metabolism (DM) studies, the accurate quantification of drug candidates and their metabolites in complex biological matrices is critical.[1] The use of a SIL-IS, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1]

Key Advantages:

-

Correction for Matrix Effects: A deuterated internal standard co-elutes with the non-labeled analyte, experiencing the same ion suppression or enhancement effects in the mass spectrometer's ion source, thereby ensuring accurate quantification.

-

Compensation for Sample Preparation Variability: When added at the beginning of the sample extraction process, the SIL-IS accounts for any loss of analyte during steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

-

Improved Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in instrument performance and injection volume, leading to more reliable and reproducible data.[2]

A Specialized Building Block for Deuterated Drug Candidates

Piperazin-2-one is a versatile intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs).[3] Consequently, this compound serves as a valuable starting material for the synthesis of deuterated versions of these APIs. The "deuterium effect" can significantly alter a drug's metabolic profile by slowing down cytochrome P450 (CYP450) mediated metabolism at the site of deuteration, which can lead to:

-

Prolonged half-life and drug exposure.

-

Reduced formation of potentially toxic metabolites.

-

Lower required dosage and potentially fewer side effects.

Quantitative Data and Specifications

While a specific certificate of analysis for this compound is not publicly available, the following table represents typical specifications for a high-quality deuterated building block intended for medicinal chemistry applications.

| Parameter | Specification | Method |

| Chemical Identity | ||

| Chemical Name | This compound | - |

| Molecular Formula | C₄H₂D₆N₂O | - |

| Molecular Weight | 106.16 g/mol | - |

| Purity and Composition | ||

| Chemical Purity | ≥98% | HPLC/UPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry / ¹H NMR |

| Deuterium Incorporation | Predominantly d6 | Mass Spectrometry |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol, DMSO | - |

| Analytical Confirmation | ||

| ¹H NMR | Consistent with structure | Nuclear Magnetic Resonance |

| Mass Spectrum | Consistent with structure | Mass Spectrometry |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis of this compound and its application in a bioanalytical setting.

Illustrative Synthesis of this compound

This protocol is a representative method based on general strategies for synthesizing deuterated piperazine rings, which often involve the reduction of an appropriate precursor with a deuterium source.

Reaction Scheme:

-

Starting Material: N-Boc-2-oxopiperazine

-

Deuterium Source: Lithium aluminum deuteride (LiAlD₄)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching Agent: Deuterium oxide (D₂O)

Procedure:

-

To a solution of N-Boc-2-oxopiperazine in anhydrous THF under an inert atmosphere (e.g., Argon), add LiAlD₄ portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of D₂O.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-piperazine-d6.

-

Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield Piperazine-d6.

-

The final oxidation to this compound can be achieved using a suitable oxidizing agent, followed by purification.

Bioanalytical Method for a Piperazin-2-one Containing Drug using LC-MS/MS

This section outlines a typical LC-MS/MS method for the quantification of a hypothetical drug, "Piprazocine," in human plasma, using Piprazocine-d6 (synthesized from this compound) as the internal standard.

1. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Piprazocine-d6, 100 ng/mL in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 150 µL of the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Parameters:

The following table provides representative parameters for an LC-MS/MS system.

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Piprazocine) | e.g., m/z 350.2 → 150.1 (hypothetical) |

| MRM Transition (Piprazocine-d6) | e.g., m/z 356.2 → 156.1 (hypothetical) |

| Dwell Time | 100 ms |

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes where this compound is utilized.

General Workflow for Pharmacokinetic Studies

This diagram outlines the typical workflow for a pharmacokinetic study employing a deuterated internal standard.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) analysis. This technical guide provides an in-depth exploration of the use of deuterium-labeled internal standards (IS), widely regarded as the "gold standard" in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] This document delves into the core principles, experimental methodologies, and critical considerations for the effective implementation of these powerful analytical tools.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled compounds in quantitative analysis is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterium-labeled analog of the analyte is introduced into the biological sample at the earliest stage of preparation.[2] This internal standard is chemically identical to the analyte but possesses a greater mass due to the substitution of hydrogen atoms with deuterium.[3]

Because the analyte and the internal standard exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2][5] Any variability or loss encountered during the analytical process affects both the analyte and the internal standard to the same extent.[2] Consequently, by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies.[1][3]

Advantages of Deuterium-Labeled Internal Standards

The adoption of deuterium-labeled internal standards offers significant advantages over other quantification strategies, such as the use of structural analogs or external calibration.[1]

-

Enhanced Accuracy and Precision : By co-eluting with the analyte, deuterated standards provide superior correction for variations in sample recovery and matrix effects, leading to more reliable and reproducible data.[1][6]

-

Correction for Matrix Effects : The variability of biological matrices like plasma can significantly impact the ionization of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[7][8] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3][7]

-

Increased Method Robustness : Bioanalytical methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[3]

-

Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation to support new drug applications.[4][9]

Key Considerations for Implementation

While highly effective, the successful use of deuterium-labeled internal standards requires careful consideration of several factors:

-

Isotopic Purity : The internal standard must have high isotopic purity and be free from contamination with the unlabeled analyte to prevent overestimation of the analyte's concentration.[2][10] A chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[11]

-

Position of the Label : Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to avoid their loss or exchange with protons from the solvent during sample processing and analysis.[2][5] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.[5]

-

Degree of Deuteration : A sufficient number of deuterium atoms (typically 3 to 6) is necessary to ensure a clear mass difference from the natural isotopic distribution of the analyte.[12][13] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, known as the "isotope effect".[8][11]

-

Potential for Isotope Effect : The slight difference in physicochemical properties due to deuterium substitution can occasionally lead to chromatographic separation of the analyte and the internal standard.[8] This can compromise the ability of the internal standard to accurately correct for matrix effects that vary across the chromatographic peak.[8][14]

Data Presentation: Comparative Analysis

The following table summarizes the key performance differences between methods using deuterium-labeled internal standards and those using structural analog internal standards, based on findings from multiple comparative studies.[4]

| Parameter | Deuterium-Labeled IS | Structural Analog IS |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% |

| Precision (% CV) | Typically < 10% | Can be > 20% |

| Matrix Effect Compensation | High | Variable and often incomplete |

| Co-elution with Analyte | Generally Yes (with exceptions) | No |

| Regulatory Preference | Strongly Recommended | Acceptable with justification |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterium-labeled standard and its application in a pharmacokinetic study.

Synthesis of a Deuterium-Labeled Internal Standard